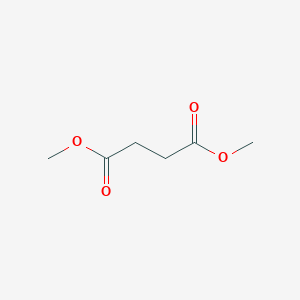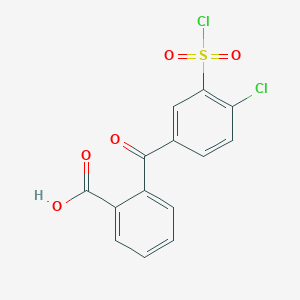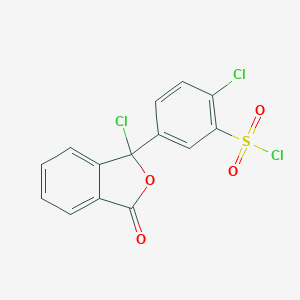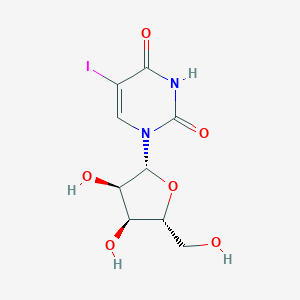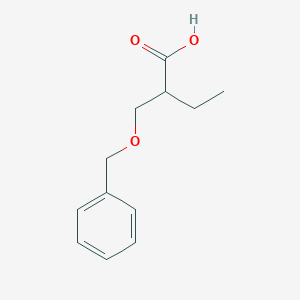
2-(Phenylmethoxymethyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylmethoxymethyl)butanoic acid, also known as PMB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PMB belongs to the class of compounds known as arylalkylcarboxylic acids, which have been shown to possess anti-inflammatory, analgesic, and antipyretic properties.
Scientific Research Applications
2-(Phenylmethoxymethyl)butanoic acid has been extensively studied for its potential therapeutic applications in various disease conditions. Some of the research areas where 2-(Phenylmethoxymethyl)butanoic acid has shown promising results include:
1. Inflammation: 2-(Phenylmethoxymethyl)butanoic acid has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
2. Pain: 2-(Phenylmethoxymethyl)butanoic acid has been shown to possess analgesic properties by modulating the activity of nociceptive neurons in the spinal cord.
3. Cancer: 2-(Phenylmethoxymethyl)butanoic acid has been shown to possess anti-tumor properties by inducing apoptosis in cancer cells.
Mechanism Of Action
Further research is needed to fully understand the mechanism of action of 2-(Phenylmethoxymethyl)butanoic acid.
2. Drug delivery: Further research is needed to develop effective drug delivery systems for 2-(Phenylmethoxymethyl)butanoic acid.
3. Clinical trials: Further research is needed to evaluate the safety and efficacy of 2-(Phenylmethoxymethyl)butanoic acid in clinical trials.
4. Combination therapy: Further research is needed to evaluate the potential of 2-(Phenylmethoxymethyl)butanoic acid in combination therapy with other drugs.
Conclusion:
In conclusion, 2-(Phenylmethoxymethyl)butanoic acid is a chemical compound that has shown promising results in various disease conditions. 2-(Phenylmethoxymethyl)butanoic acid possesses anti-inflammatory, analgesic, and antipyretic properties, and has potential therapeutic applications in inflammation, pain, and cancer. Further research is needed to fully understand the mechanism of action of 2-(Phenylmethoxymethyl)butanoic acid and to evaluate its safety and efficacy in clinical trials.
Biochemical And Physiological Effects
2-(Phenylmethoxymethyl)butanoic acid has been shown to have several biochemical and physiological effects, including:
1. Inhibition of pro-inflammatory cytokines: 2-(Phenylmethoxymethyl)butanoic acid inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.
2. Modulation of nociceptive neurons: 2-(Phenylmethoxymethyl)butanoic acid modulates the activity of nociceptive neurons in the spinal cord, leading to analgesia.
3. Induction of apoptosis: 2-(Phenylmethoxymethyl)butanoic acid induces apoptosis in cancer cells by activating the caspase cascade.
Advantages And Limitations For Lab Experiments
2-(Phenylmethoxymethyl)butanoic acid has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: 2-(Phenylmethoxymethyl)butanoic acid has been shown to be highly potent in vitro and in vivo.
2. Low toxicity: 2-(Phenylmethoxymethyl)butanoic acid has low toxicity, making it a safe compound for use in lab experiments.
3. Broad spectrum of activity: 2-(Phenylmethoxymethyl)butanoic acid has a broad spectrum of activity, making it useful in various disease conditions.
Some of the limitations of 2-(Phenylmethoxymethyl)butanoic acid for lab experiments include:
1. Limited solubility: 2-(Phenylmethoxymethyl)butanoic acid has limited solubility in water, which can make it difficult to work with.
2. Limited stability: 2-(Phenylmethoxymethyl)butanoic acid is not very stable, which can make it difficult to store and transport.
3. Limited availability: 2-(Phenylmethoxymethyl)butanoic acid is not widely available, which can make it difficult to obtain for lab experiments.
Future Directions
There are several future directions for research on 2-(Phenylmethoxymethyl)butanoic acid. Some of the areas where further research is needed include:
1.
Synthesis Methods
2-(Phenylmethoxymethyl)butanoic acid can be synthesized through a multistep process that involves the reaction of phenylmethylbromide with n-butyllithium to form 2-phenylmethylbutane. This intermediate is then reacted with methoxymethyl chloride in the presence of a base to yield 2-(Phenylmethoxymethyl)butanoic acid.
properties
CAS RN |
1598357-06-2 |
|---|---|
Product Name |
2-(Phenylmethoxymethyl)butanoic acid |
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-(phenylmethoxymethyl)butanoic acid |
InChI |
InChI=1S/C12H16O3/c1-2-11(12(13)14)9-15-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,13,14) |
InChI Key |
SVTBTHXQNBOQBT-UHFFFAOYSA-N |
SMILES |
CCC(COCC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CCC(COCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



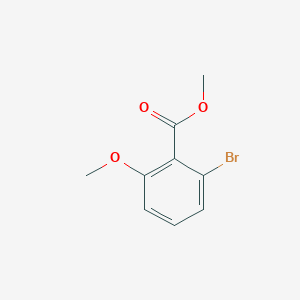
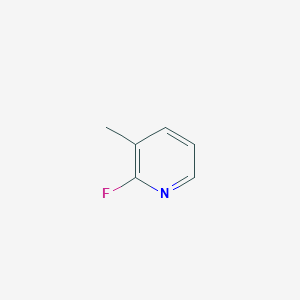
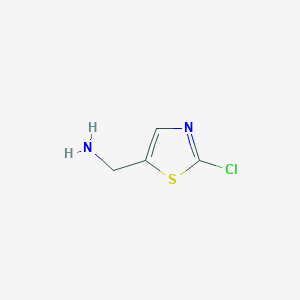
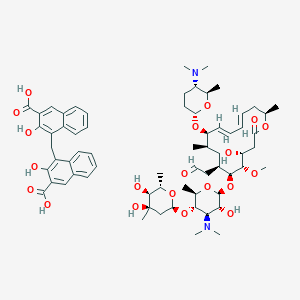
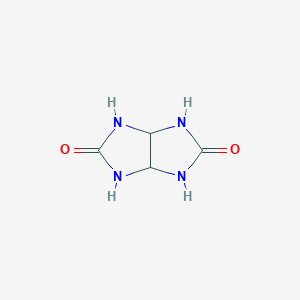
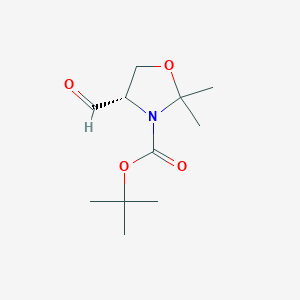
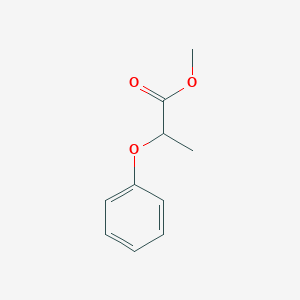
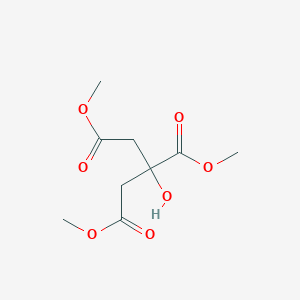
![N-[4-(3-acetamidopropylamino)butyl]acetamide](/img/structure/B30999.png)
